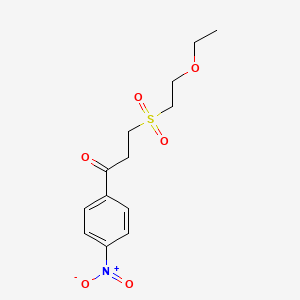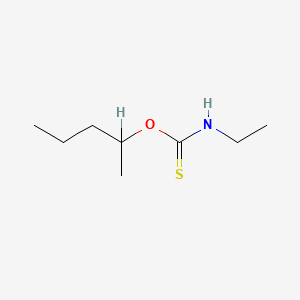
O-pentan-2-yl N-ethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-pentan-2-yl N-ethylcarbamothioate is an organic compound with the molecular formula C8H17NOS It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a thioester group (–COS–)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-pentan-2-yl N-ethylcarbamothioate typically involves the reaction of pentan-2-ol with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure the safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
O-pentan-2-yl N-ethylcarbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thioester groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various carbamate and thioester derivatives.
Wissenschaftliche Forschungsanwendungen
O-pentan-2-yl N-ethylcarbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate and thioester functionalities into molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate or thioester groups.
Wirkmechanismus
The mechanism of action of O-pentan-2-yl N-ethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This inhibition can disrupt various biochemical pathways, depending on the enzyme targeted. The thioester group may also play a role in the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-pentan-2-yl N-methylcarbamothioate: Similar structure but with a methyl group instead of an ethyl group.
O-pentan-2-yl N-propylcarbamothioate: Similar structure but with a propyl group instead of an ethyl group.
O-pentan-2-yl N-butylcarbamothioate: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
O-pentan-2-yl N-ethylcarbamothioate is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and overall biological activity, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
120903-92-6 |
|---|---|
Molekularformel |
C8H17NOS |
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
O-pentan-2-yl N-ethylcarbamothioate |
InChI |
InChI=1S/C8H17NOS/c1-4-6-7(3)10-8(11)9-5-2/h7H,4-6H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
YQLMVQHUFYPAHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC(=S)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)






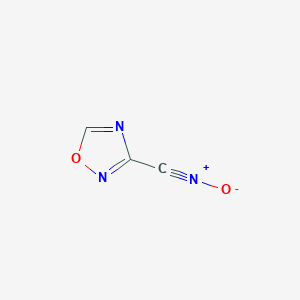
![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)
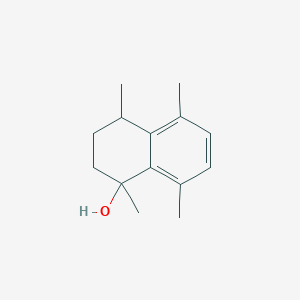
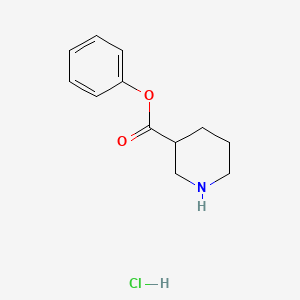
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
